molecular formula C17H12ClIN2O3 B3585134 3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B3585134
M. Wt: 454.6 g/mol
InChI Key: CDVPYEJEXUHJQC-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution reactions: Introduction of the chloro and iodo groups can be done through halogenation reactions using reagents like thionyl chloride or iodine monochloride.

    Coupling reactions: The aniline derivative can be coupled to the pyrrole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.

    Substitution: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could produce various aniline or thiol derivatives.

Scientific Research Applications

3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: Shares the iodoaniline moiety.

    2-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Pyrrole-2,5-dione derivatives: Compounds with the same core structure.

Uniqueness

3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClIN2O3/c1-24-13-5-3-2-4-12(13)21-16(22)14(18)15(17(21)23)20-11-8-6-10(19)7-9-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVPYEJEXUHJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 4
3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 5
3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-4-(4-iodoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

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